

# Application Notes and Protocols for Fmoc-His( $\pi$ -Bom)-OH Coupling Reactions

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## Compound of Interest

Compound Name: Fmoc-His( $\pi$ -Bom)-OH

Cat. No.: B13386432

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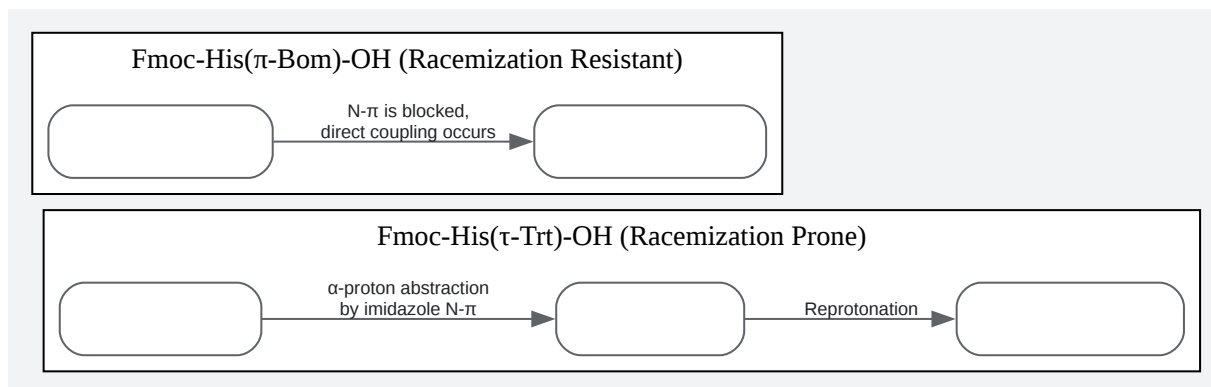
These application notes provide a comprehensive guide to selecting the optimal coupling activators for Fmoc-His( $\pi$ -Bom)-OH in solid-phase peptide synthesis (SPPS). The primary advantage of utilizing a  $\pi$ -imidazole protected histidine, such as with the benzyloxymethyl (Bom) group, is the significant suppression of racemization, a common and critical side reaction.

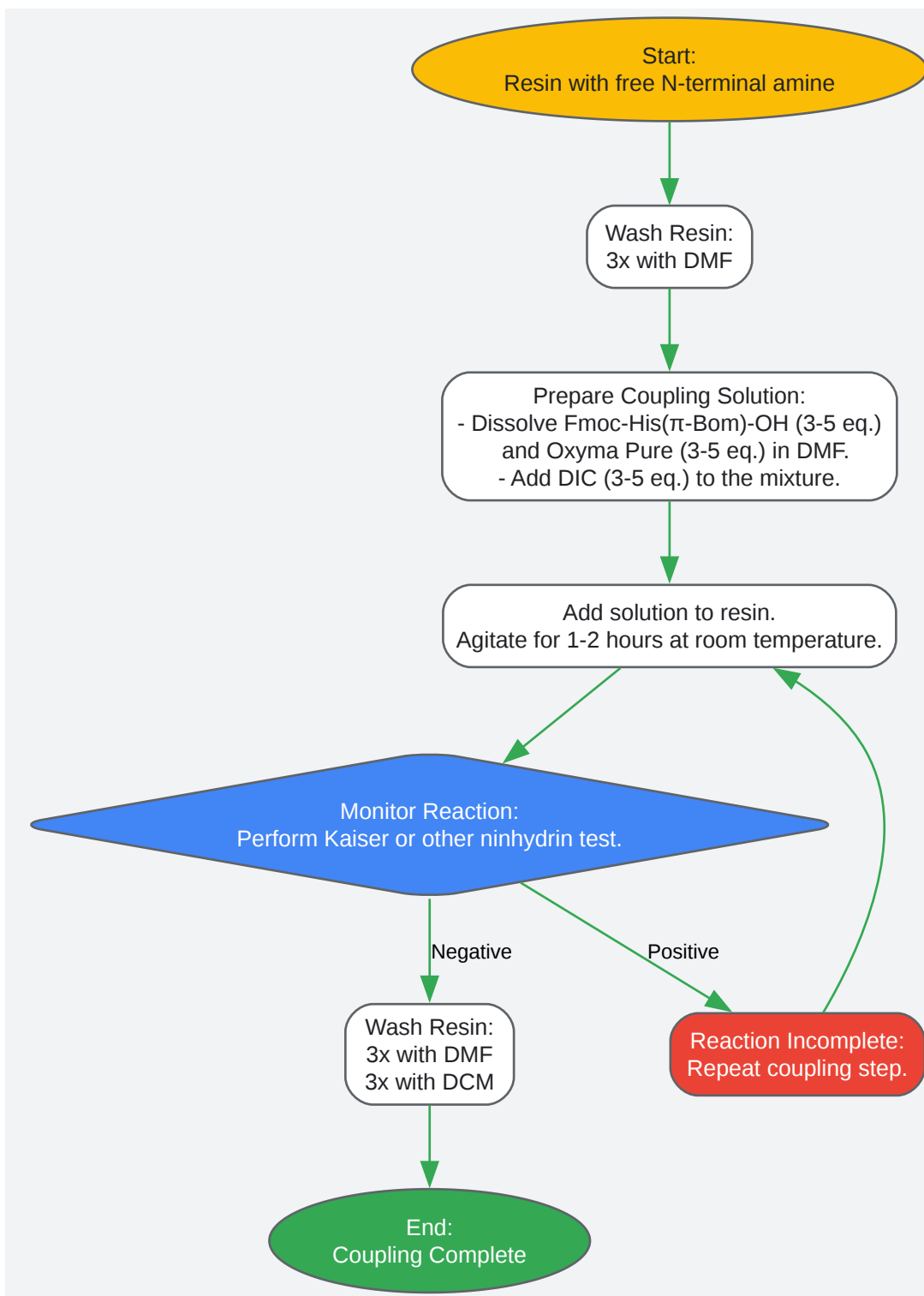
## Core Concept: Racemization of Histidine

Histidine is notoriously prone to racemization during the carboxyl activation step of peptide coupling. This is due to the basicity of the unprotected  $\pi$ -nitrogen (N- $\pi$ ) in the imidazole ring, which can abstract the acidic  $\alpha$ -proton of the activated amino acid. This process leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a mixture of L- and D-isomers.

Protecting the  $\pi$ -nitrogen, as in Fmoc-His( $\pi$ -Bom)-OH, sterically and electronically hinders this intramolecular proton abstraction, thus preserving the stereochemical integrity of the amino acid residue during coupling. This is a significant advantage over the more common  $\tau$ -nitrogen protected derivative, Fmoc-His( $\tau$ -Trt)-OH, which offers minimal protection against racemization.

[1][2]





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## References

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- 2. Advances in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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